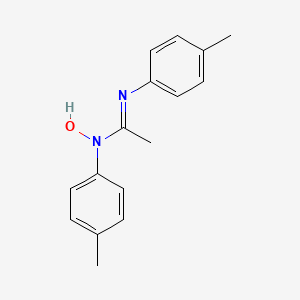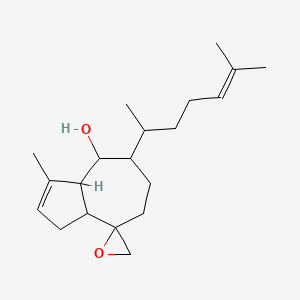
Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate is a chemical compound with a complex structure, consisting of a benzene ring substituted with three 4-bromobutyl groups and three carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with 4-bromobutanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atoms or to convert the carboxylate groups to alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield Tris(4-hydroxybutyl) benzene-1,2,4-tricarboxylate, while oxidation with potassium permanganate can introduce additional carboxylate groups.
Applications De Recherche Scientifique
Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials, including polymers and coordination compounds.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials, such as plasticizers and flame retardants.
Mécanisme D'action
The mechanism by which Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate exerts its effects depends on its specific application. In chemical reactions, the bromine atoms and carboxylate groups play crucial roles in determining the reactivity and interaction with other molecules. The molecular targets and pathways involved can vary widely, from interacting with enzymes in biological systems to forming cross-linked networks in polymeric materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate: Used as a plasticizer in various applications.
Tris(2-oxiranylmethyl) benzene-1,2,4-tricarboxylate: Utilized in the synthesis of epoxy resins and other polymeric materials.
Tris(4-bromophenyl) benzene-1,2,4-tricarboxylate: Employed in the development of porous aromatic frameworks and other advanced materials.
Uniqueness
Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate is unique due to the presence of 4-bromobutyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
63804-01-3 |
|---|---|
Formule moléculaire |
C21H27Br3O6 |
Poids moléculaire |
615.1 g/mol |
Nom IUPAC |
tris(4-bromobutyl) benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C21H27Br3O6/c22-9-1-4-12-28-19(25)16-7-8-17(20(26)29-13-5-2-10-23)18(15-16)21(27)30-14-6-3-11-24/h7-8,15H,1-6,9-14H2 |
Clé InChI |
NWOZIDSWGDJFNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)OCCCCBr)C(=O)OCCCCBr)C(=O)OCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



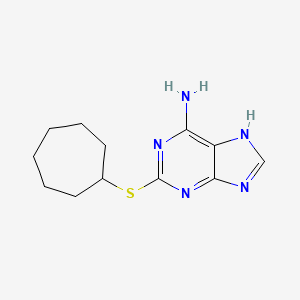
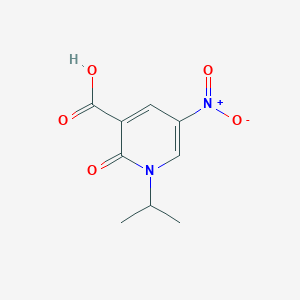
![[(Prop-2-en-1-yl)sulfanyl]methanol](/img/structure/B14505320.png)
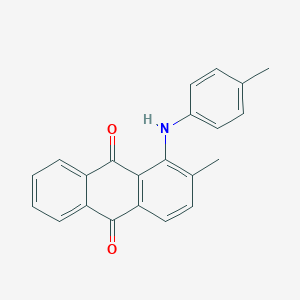

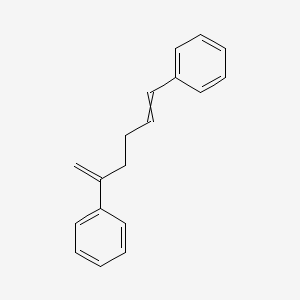
![1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane](/img/structure/B14505337.png)
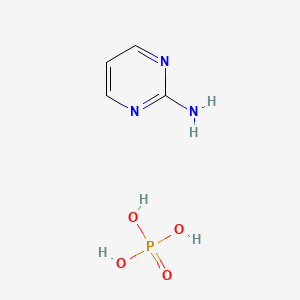
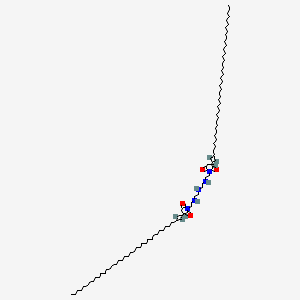
![2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14505359.png)
